molecular formula C11H17NS B107841 3-Tert-butylsulfanyl-4,5-dimethylpyridine CAS No. 18794-52-0

3-Tert-butylsulfanyl-4,5-dimethylpyridine

Cat. No. B107841
CAS RN: 18794-52-0
M. Wt: 195.33 g/mol
InChI Key: NKEYQJJYGCIRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butylsulfanyl-4,5-dimethylpyridine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TbdmpyS, and its molecular formula is C12H19NS. This compound is known for its unique properties, which make it useful in various applications such as catalysis, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of TbdmpyS as a ligand in catalysis is complex and depends on the specific reaction being studied. In general, the sulfur atom in TbdmpyS coordinates with the metal center of the catalyst, forming a stable complex. This complex then reacts with the substrate, leading to the desired product. The unique steric and electronic properties of TbdmpyS make it an effective ligand for many different types of catalytic reactions.
Biochemical and Physiological Effects:
While TbdmpyS has not been extensively studied for its biochemical and physiological effects, it is known to be relatively non-toxic and has low environmental impact. It is also stable under a wide range of conditions, making it useful for applications in harsh environments.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using TbdmpyS in lab experiments is its high purity and reliability. The optimized synthesis method ensures that the compound is of high quality, which is critical for reproducible results in scientific research. However, the limitations of TbdmpyS include its cost and limited availability.

Future Directions

There are several potential future directions for research on TbdmpyS. One area of interest is in the development of new catalysts using TbdmpyS as a ligand. This could lead to the discovery of new reactions and synthetic pathways. Another area of interest is in the application of TbdmpyS in material science, where its unique properties could be used to develop new materials with novel properties. Additionally, the environmental impact of TbdmpyS could be further studied to determine its suitability for use in industrial applications.

Synthesis Methods

The synthesis of TbdmpyS can be achieved through a multistep process. The first step involves the reaction of 3,4-dimethylpyridine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium hydride in THF to yield the final product. This method has been optimized for high yields and purity, making it a reliable and efficient way to produce TbdmpyS.

Scientific Research Applications

TbdmpyS has been extensively studied for its applications in scientific research. One of the primary uses of this compound is as a ligand in catalysis. It has been shown to be an effective ligand for various transition metal catalysts, such as palladium and nickel. These catalysts have been used in a wide range of organic reactions, including cross-coupling reactions, hydrogenation, and C-H activation.

properties

CAS RN

18794-52-0

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

3-tert-butylsulfanyl-4,5-dimethylpyridine

InChI

InChI=1S/C11H17NS/c1-8-6-12-7-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3

InChI Key

NKEYQJJYGCIRKM-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=C1C)SC(C)(C)C

Canonical SMILES

CC1=CN=CC(=C1C)SC(C)(C)C

Origin of Product

United States

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